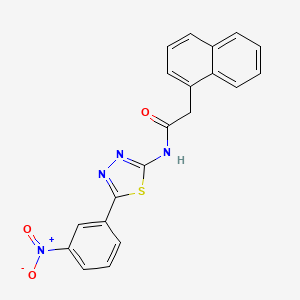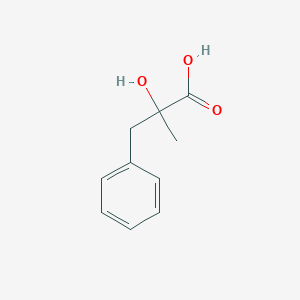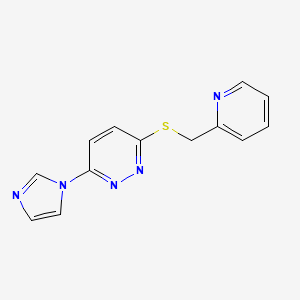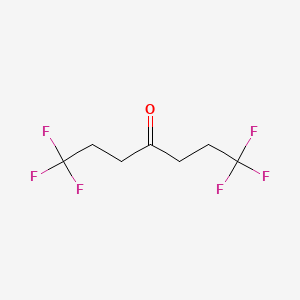![molecular formula C15H17N3O3 B2792726 6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 878123-61-6](/img/structure/B2792726.png)
6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrimidinediones and their analogs involves various methods . The main sections include synthesis methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The synthetic routes often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .Molecular Structure Analysis
Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups . The molecular structure of these compounds is crucial for their biological activities .Chemical Reactions Analysis
The chemistry of pyrimidopyrimidines involves various reactions . The reaction pathways often involve Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation .科学研究应用
Synthesis Methods
The synthesis of this compound involves multicomponent reactions, where 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reacts with arylamines and aldehydes. The resulting 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones exhibit good to moderate yields .
PARP-1 Inhibition
Researchers have synthesized a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues based on this compound. These derivatives show potential as inhibitors against poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 inhibitors have implications in cancer therapy and other diseases. Further evaluation of their inhibitory activity against PARP-1 and anti-proliferative effects on cancer cell lines (MCF-7 and HCT116) is ongoing .
Biological Applications
The compound’s biological applications extend to the medical and pharmaceutical fields. Researchers have explored its potential as a standard biological component. While more studies are needed, its bioengineering and medicinal chemistry applications are promising .
作用机制
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates .
Mode of Action
The compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Biochemical Pathways
The compound affects the cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . It also impacts the DNA repair damage pathway. PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the ad site of the enzyme , which might suggest good absorption and distribution characteristics.
Result of Action
The compound shows promising activity where it emerged as a potent PARP-1 inhibitor . It also shows high cytotoxicity against MCF-7 . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within cells .
未来方向
属性
IUPAC Name |
6-(2-hydroxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9(19)7-18-8-11-12(14(18)20)13(17-15(21)16-11)10-5-3-2-4-6-10/h2-6,9,13,19H,7-8H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTLIUDNTWYXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-hydroxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

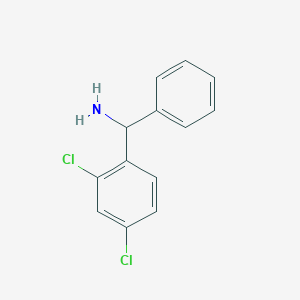


![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid](/img/structure/B2792649.png)
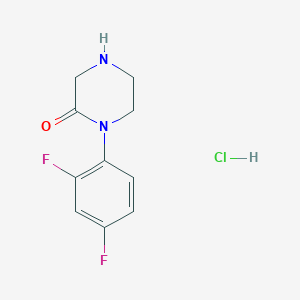
![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)
